Cerivastatin sodium is a synthetic, enantiomerically pure compound classified as a 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor. [, , ] In scientific research, it serves as a valuable tool for studying cholesterol biosynthesis and exploring potential therapeutic targets for various diseases. [, ]
Cerivastatin sodium acts as a potent and competitive inhibitor of HMG-CoA reductase, a key enzyme involved in the biosynthesis of cholesterol. [, , , ] By inhibiting this enzyme, cerivastatin sodium effectively reduces cholesterol production within the liver. [, , ] This reduction in cholesterol levels triggers a compensatory upregulation of low-density lipoprotein (LDL) receptors on the surface of liver cells, leading to enhanced clearance of LDL cholesterol from the bloodstream. [, ]
Cerivastatin sodium exhibits a high affinity for cytochrome P450 2C8 (CYP2C8), which plays a major role in its metabolism. [] Its affinity for CYP3A4 is considerably lower. [] Cerivastatin demonstrates complete absorption (>98%) and high bioavailability (60%) due to moderate first-pass extraction. [] It is primarily eliminated through biliary (70%) and renal (30%) routes. []
Hypercholesterolemia Research: Cerivastatin sodium has been extensively studied for its efficacy in lowering cholesterol levels in various preclinical and clinical settings. [, , ] Studies have demonstrated its ability to significantly reduce total cholesterol, LDL cholesterol, triglycerides, and apolipoprotein B levels, while increasing HDL cholesterol levels. [, ]
Atherosclerosis Research: Given its cholesterol-lowering properties, cerivastatin sodium has been investigated for its potential to impact atherosclerosis progression. [] Preclinical studies have indicated its ability to inhibit smooth muscle cell proliferation, a key process in atherogenesis. []
RNA Polymerase I Inhibition: Recent research suggests that cerivastatin sodium may act as a selective inhibitor of RNA polymerase I. [, ] This finding presents potential avenues for exploring its use in anticancer therapies, as RNA polymerase I is a promising target for cancer treatment. [, ]
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5